Alprenolol benzoate

Cardiovascular Pharmacology β-Adrenergic Antagonists Hemodynamics

Alprenolol benzoate is the only β-blocker research tool combining non-selective β1/β2 antagonism with equipotent 5-HT1A/1B receptor blockade and intrinsic sympathomimetic activity (ISA). This unique pharmacological fingerprint prevents the profound bradycardia and cardiac depression seen with pure antagonists like propranolol. With a brain-to-blood ratio of 16:1—80-fold higher than atenolol—it enables CNS-penetrant hypertension studies inaccessible to hydrophilic β-blockers. Essential for dissecting adrenergic-serotonergic crosstalk without polypharmacy confounds.

Molecular Formula C22H29NO4
Molecular Weight 371.5 g/mol
CAS No. 67824-72-0
Cat. No. B1666998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprenolol benzoate
CAS67824-72-0
SynonymsAlprenolol benzoate
Molecular FormulaC22H29NO4
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C15H23NO2.C7H6O2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;8-7(9)6-4-2-1-3-5-6/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-5H,(H,8,9)
InChIKeyURFIUJMADXJBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alprenolol Benzoate (CAS 67824-72-0): A Non-Selective β-Adrenoceptor and 5-HT1A/1B Antagonist for Research Procurement


Alprenolol benzoate (CAS 67824-72-0) is the benzoate salt form of alprenolol, a non-selective β-adrenoceptor antagonist with equipotent affinity for both β1 and β2 adrenoceptors [1]. It is also a potent antagonist of the 5-HT1A and 5-HT1B serotonin receptor subtypes [2]. Alprenolol is an orally active compound characterized by a moderate degree of lipophilicity and the unique pharmacological property of intrinsic sympathomimetic activity (ISA), which distinguishes it from the majority of clinically used β-blockers that lack this partial agonist effect [1]. It is widely used in research as an antihypertensive, antianginal, and antiarrhythmic tool compound [2].

Critical Procurement Considerations for Alprenolol Benzoate: Why Simple β-Blocker Class Substitution Introduces Experimental Confounders


In the design of β-blocker research protocols, simple substitution of alprenolol with another class member (e.g., propranolol, pindolol, or atenolol) is scientifically invalid due to profound differences in intrinsic sympathomimetic activity (ISA), receptor affinity profiles, and lipophilicity [1]. Alprenolol’s weak partial agonist activity prevents the excessive bradycardia and cardiac depression often observed with pure antagonists like propranolol, which directly impacts in vivo hemodynamic outcomes [2]. Furthermore, alprenolol’s unique dual antagonism of β-adrenoceptors and 5-HT1A/1B receptors introduces a distinct pharmacological fingerprint compared to highly selective β1-antagonists (e.g., metoprolol) or hydrophilic β-blockers (e.g., atenolol) [3]. The following section provides quantitative comparative evidence demonstrating these specific, non-interchangeable properties that are essential for accurate scientific selection and procurement.

Quantitative Comparative Evidence: Alprenolol Benzoate vs. Key β-Blocker and 5-HT Antagonist Comparators


Divergent Hemodynamic Profile: Alprenolol vs. Propranolol in Hypertensive Patients

In a double-blind, cross-over study in patients with moderate hypertension, both alprenolol and propranolol (5 mg i.v.) reduced mean brachial artery pressure to the same extent [1]. However, the underlying hemodynamic mechanisms were distinctly different. Propranolol decreased cardiac output by 13% at rest and 17% during exercise, with a compensatory increase in systemic vascular resistance. In contrast, alprenolol exerted a less pronounced effect on cardiac output while maintaining essentially unchanged systemic vascular resistance [1]. This difference is attributed to alprenolol's intrinsic sympathomimetic activity (ISA), a property absent in propranolol.

Cardiovascular Pharmacology β-Adrenergic Antagonists Hemodynamics Hypertension

Comparative Antihypertensive Efficacy and Differential Heart Rate Modulation: Alprenolol vs. Propranolol

In a double-blind cross-over study involving 26 subjects with mild hypertension, alprenolol and propranolol (administered in equipotent β-blocking doses) produced an almost identical blood pressure (BP)-reducing effect [1]. However, a key quantitative differentiator was observed: propranolol reduced the heart rate significantly more than alprenolol [1]. In a separate study of 107 patients with essential hypertension, alprenolol achieved a 20 mmHg reduction in systolic BP, compared to a 25 mmHg reduction with propranolol, while both produced a 7-10 mmHg decrease in diastolic BP [2].

Antihypertensive Agents β-Blockers Clinical Trial Heart Rate

Comparative In Vivo Hypotensive Potency and Heart Rate Effects in Hypertensive Canine Model: Alprenolol vs. Pindolol vs. Practolol

In a cross-over study of conscious renal hypertensive dogs, the effects of three β-blockers on blood pressure (BP) and heart rate (HR) were compared. Oral administration of alprenolol (50 mg/kg) caused a significant fall in mean BP of 20 mm Hg at 3 hours post-dose [1]. The comparator, pindolol (10 mg/kg), produced a slightly greater BP reduction of 22 mm Hg at 3 hours. Crucially, practolol (50 mg/kg) failed to produce any significant change in BP [1]. Heart rate increased by 39 beats/min at 3 hours following alprenolol, compared to a 67 beats/min increase with pindolol at 1 hour [1].

In Vivo Pharmacology β-Adrenoceptor Antagonists Renal Hypertension Canine Model

Differential Cardiodepressant Activity in Isolated Heart Preparations: Alprenolol vs. Nadolol, Propranolol, and Pindolol

In a heart-lung preparation study, the direct cardiodepressant potency of several β-blockers was assessed. Alprenolol and propranolol, at a dose of 10 mg, shifted the cardiac function curves rightward and downward, indicating a direct negative inotropic effect. In contrast, nadolol and pindolol at the same 10 mg dose did not shift the cardiac function curves [1]. The mean 50% β-blocking dose (ID50) to inhibit isoproterenol's positive chronotropic action was 12.5 μg for alprenolol, compared to 9.6 μg for propranolol, 3.75 μg for nadolol, and 1.6 μg for pindolol [1]. In a blood-perfused papillary muscle preparation, alprenolol and propranolol exerted dose-related negative inotropic effects at larger doses (30–300 μg i.a.), whereas nadolol did not depress contractile force even up to 1 mg/kg i.v. [1].

Cardiac Pharmacology Myocardial Function β-Blockers Inotropy

Central Nervous System Penetration and Bioavailability: Alprenolol vs. Atenolol and Propranolol

Alprenolol exhibits a brain-to-blood concentration ratio of 16:1 in humans, indicating high central nervous system (CNS) penetration [1]. This ratio is comparable to that of the highly lipophilic propranolol (range 15:1 to 26:1), but is starkly contrasted by the hydrophilic β-blocker atenolol, which has a brain-to-blood ratio of only 0.2:1 [1]. Furthermore, alprenolol and propranolol share a pharmacokinetic profile characterized by low bioavailability due to a high first-pass hepatic elimination effect, a property not shared by β-blockers like pindolol and practolol, which undergo minimal first-pass metabolism [2].

Pharmacokinetics CNS Penetration Lipophilicity Bioavailability

Validated Research and Industrial Application Scenarios for Alprenolol Benzoate


Preclinical Models of Hypertension Requiring Hemodynamic Stability and CNS Penetration

Alprenolol benzoate is uniquely suited for preclinical hypertension studies, particularly in conscious animal models, where its blood pressure-lowering efficacy has been directly validated against propranolol and pindolol [1]. Its demonstrated 20 mm Hg reduction in mean arterial pressure in hypertensive dogs, coupled with a less pronounced bradycardic effect compared to pure antagonists like propranolol, provides a more stable hemodynamic baseline for concurrent measurements [1][2]. Furthermore, its high brain-to-blood ratio of 16:1 [3] makes it an ideal tool for investigating the central components of blood pressure regulation, a dimension inaccessible to hydrophilic β-blockers like atenolol (ratio 0.2:1).

Investigation of Dual β-Adrenoceptor and 5-HT1A/1B Receptor Pharmacology

This compound is a critical reagent for pharmacological studies designed to dissect the interplay between the adrenergic and serotonergic systems [4]. Its confirmed antagonism at 5-HT1A and 5-HT1B receptors distinguishes it from most other non-selective β-blockers. This dual mechanism is relevant in research exploring novel anxiolytic or antidepressant mechanisms, where modulation of both systems is hypothesized. Alprenolol benzoate allows researchers to probe these dual pathways simultaneously, avoiding the confounding variables introduced by combining separate, highly selective compounds.

Cardiac Function Studies Requiring a β-Blocker with Defined Cardiodepressant Activity

In ex vivo and in vivo cardiac preparations, the choice of a β-blocker with known direct myocardial effects is essential for accurate data interpretation. Studies have quantitatively demonstrated that alprenolol, like propranolol, exerts a direct cardiodepressant effect, shifting cardiac function curves rightward and downward at a 10 mg dose in isolated heart preparations [5]. This established baseline of activity allows alprenolol to serve as a positive control or comparative tool when evaluating new compounds for their intrinsic effects on myocardial contractility and heart rate, providing a clear benchmark against which to measure novel agents with potentially fewer cardiac depressant liabilities (e.g., nadolol or pindolol).

Development of Chiral Analytical Methods for β-Blockers

Alprenolol benzoate serves as a valuable reference standard in analytical chemistry for the development and validation of methods for the chiral separation of β-blockers. Specific HPLC methods have been established for separating and quantifying its (-)-enantiomer, achieving limits of detection down to 0.16 ng using fluorimetry [6]. This makes it a suitable model compound for developing analytical protocols for other racemic β-blockers, ensuring the accuracy of pharmacovigilance and quality control in drug discovery workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alprenolol benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.